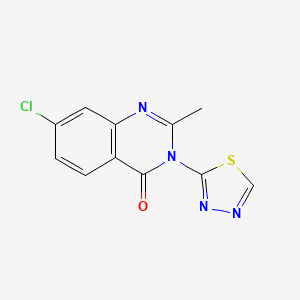

7-chloro-2-methyl-3-(1,3,4-thiadiazol-2-yl)-4(3H)-quinazolinone

Descripción

Propiedades

IUPAC Name |

7-chloro-2-methyl-3-(1,3,4-thiadiazol-2-yl)quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN4OS/c1-6-14-9-4-7(12)2-3-8(9)10(17)16(6)11-15-13-5-18-11/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGOSWVJEPVJQFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC(=C2)Cl)C(=O)N1C3=NN=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-2-methyl-3-(1,3,4-thiadiazol-2-yl)-4(3H)-quinazolinone typically involves the following steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

Introduction of the Thiadiazole Ring: The thiadiazole ring can be introduced by reacting the quinazolinone intermediate with thiosemicarbazide, followed by cyclization under oxidative conditions.

Chlorination and Methylation: The final steps involve chlorination and methylation reactions to introduce the chloro and methyl groups at the desired positions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

7-chloro-2-methyl-3-(1,3,4-thiadiazol-2-yl)-4(3H)-quinazolinone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiols, or amines under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of quinazolinone derivatives, including 7-chloro-2-methyl-3-(1,3,4-thiadiazol-2-yl)-4(3H)-quinazolinone. The compound has shown efficacy against various bacterial strains:

| Bacterial Strain | Activity |

|---|---|

| Staphylococcus aureus | Strong |

| Escherichia coli | Moderate |

| Bacillus subtilis | Moderate |

| Salmonella typhi | Moderate |

Research indicates that derivatives containing thiadiazole rings often exhibit enhanced antibacterial activity compared to their unsubstituted counterparts . For instance, compounds synthesized with the thiadiazole moiety have been reported to possess significant activity against both Gram-positive and Gram-negative bacteria .

Anticancer Potential

The anticancer properties of quinazolinone derivatives are well-documented. In vitro and in vivo studies have evaluated the effectiveness of this compound against various cancer cell lines:

| Cancer Cell Line | Effectiveness |

|---|---|

| Ehrlich ascites carcinoma | Significant reduction in tumor size and weight |

| HepG2 (liver cancer) | Moderate cytotoxicity |

El-Naggar et al. highlighted that certain synthesized compounds demonstrated notable activity against Ehrlich ascites carcinoma by measuring parameters such as total body weight and ascitic volume . The mechanism of action is believed to involve the inhibition of specific cellular pathways that promote cancer cell proliferation.

Anticonvulsant Activity

Recent findings suggest that quinazolinones can serve as potential anticonvulsant agents. The presence of a methyl group at position 2 and a substituted aromatic ring at position 3 is crucial for enhancing anticonvulsant activity. Studies have indicated that certain derivatives exhibit promising results in animal models:

| Model Used | Observed Activity |

|---|---|

| Mouse model | Significant reduction in seizure frequency |

The compound's ability to interact with neurotransmitter systems may contribute to its anticonvulsant effects .

Mecanismo De Acción

The mechanism of action of 7-chloro-2-methyl-3-(1,3,4-thiadiazol-2-yl)-4(3H)-quinazolinone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to the modulation of biological pathways. For example, the compound may inhibit enzyme activity, block receptor binding, or interfere with DNA replication, resulting in its observed biological effects.

Comparación Con Compuestos Similares

Comparison with Structural Analogues

Substituent Variations at Position 3

Heterocyclic Substituents

1,3,4-Thiadiazole vs. 1,3-Thiazole Compound: 7-Chloro-2-methyl-3-(1,3-thiazol-2-yl)-4(3H)-quinazolinone (CAS 338794-10-8). Key differences:

- Thiadiazole (two nitrogen atoms) vs. thiazole (one nitrogen, one sulfur).

- Thiadiazole’s aromaticity and electron-deficient nature may enhance interactions with enzymes or receptors compared to thiazole.

- Molecular weight : 277.73 g/mol (thiazole) vs. ~277–285 g/mol (thiadiazole, inferred from ).

1,3,4-Oxadiazole Derivatives

- Compound : 2-(5-((3-Chlorophenyl)thio)-1,3,4-oxadiazole-2-yl)quinazolin-4(3H)-one ().

- Key differences :

- Oxadiazole (oxygen replaces sulfur) reduces electron delocalization.

- IR spectra show distinct C=O (1675 cm⁻¹) and S–C (746 cm⁻¹) stretches compared to thiadiazole derivatives .

Aromatic and Ferrocenyl Substituents

Phenyl Derivatives

- Compound : 7-Chloro-2-mercapto-3-(2-methoxy-5-methylphenyl)quinazolin-4(3H)-one ().

- Key differences :

- Molecular weight: 332.80 g/mol (vs. ~277 g/mol for thiadiazole derivatives).

Ferrocenyl Derivatives Compound: 2-Ferrocenyl-4(3H)-quinazolinone (). Key differences:

- Ferrocene introduces redox activity (single-electron oxidation at +0.45 V vs. Ag/AgCl).

- Electrochemical properties enable applications in catalysis or chemosensors.

- Synthetic challenges : Requires specialized ligands (e.g., 2-(pyridin-2-yl)-1,3,4-oxadiazole) for stability .

Actividad Biológica

7-Chloro-2-methyl-3-(1,3,4-thiadiazol-2-yl)-4(3H)-quinazolinone is a synthetic compound that belongs to the quinazolinone family, known for its diverse biological activities. This article presents a comprehensive overview of its biological activity, focusing on its anticancer, antibacterial, and neuroprotective properties, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a CAS number of 338793-90-1. The compound features a quinazolinone core linked to a thiadiazole moiety, which is crucial for its biological activities.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of quinazolinone derivatives. In particular:

- Cytotoxicity Studies : A study evaluated various quinazolinone-thiazole hybrids for their cytotoxic effects on different cancer cell lines. The compound this compound exhibited significant cytotoxicity against prostate cancer (PC3), breast cancer (MCF-7), and colon cancer (HT-29) cell lines with IC50 values of 10 µM, 10 µM, and 12 µM respectively .

| Cell Line | IC50 Value (µM) |

|---|---|

| PC3 | 10 |

| MCF-7 | 10 |

| HT-29 | 12 |

- Mechanism of Action : The anticancer activity is hypothesized to occur through the induction of apoptosis and cell cycle arrest at the G2/M phase .

Antibacterial Activity

Quinazolinones have also been studied for their antibacterial properties. The compound demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). In vitro assays revealed that it synergized with piperacillin-tazobactam to enhance antibacterial efficacy .

Neuroprotective Activity

The compound has shown promise as an acetylcholinesterase inhibitor, indicating potential use in treating neurodegenerative diseases like Alzheimer's. In a study assessing various derivatives, some exhibited significant inhibitory effects comparable to donepezil, a standard treatment for Alzheimer's disease .

Summary of Biological Activities

The following table summarizes the key biological activities of this compound:

Case Studies

- Anticancer Efficacy : In a controlled study involving multiple quinazolinone derivatives, the compound was one of the most potent in inhibiting cancer cell proliferation across different types.

- Neuroprotective Potential : A comparative study found that derivatives with similar structures to our compound showed promising results in inhibiting acetylcholinesterase activity, suggesting further exploration into its neuroprotective capabilities.

Q & A

Q. What are the common synthetic routes for 7-chloro-2-methyl-3-(1,3,4-thiadiazol-2-yl)-4(3H)-quinazolinone, and what experimental conditions are critical for high yields?

The compound is synthesized via condensation of 7-chloro-2-methyl-4H-3,1-benzoxazin-4-one (135) with 2-amino-1,3,4-thiadiazole (136) under thermal conditions (150–170°C). Subsequent reactions with aldehydes (e.g., thiophene-2-carbaldehyde) in the presence of anhydrous ZnCl₂ yield derivatives. Precise temperature control and stoichiometric ratios are critical to avoid side products . Alternative routes involve cyclization of anthranilic acid derivatives with acyl chlorides or hydrazides in solvents like pyridine .

Q. How is the compound characterized structurally, and what analytical methods are employed?

Structural elucidation relies on elemental analysis, IR, ¹H/¹³C NMR, and mass spectrometry. For example, IR spectra confirm carbonyl (C=O) and thiadiazole ring vibrations, while NMR identifies substituent positions (e.g., methyl groups at C2 and thiadiazole at C3). High-resolution mass spectrometry (HRMS) validates molecular weight. Purity is monitored via thin-layer chromatography (TLC) and HPLC .

Q. What biological activities have been reported for this compound, and how are these assays designed?

Antimicrobial activity is evaluated using disk diffusion or microdilution assays against S. aureus and E. coli, with ciprofloxacin as a positive control. Minimum inhibitory concentration (MIC) values are determined by serial dilution in nutrient broth. Structural analogs with electron-withdrawing groups (e.g., Cl at C7) show enhanced activity due to improved membrane permeability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of thiadiazole-quinazolinone hybrids?

Yield optimization involves adjusting reaction time, solvent polarity, and catalyst load. For example, using ZnCl₂ as a Lewis acid in condensation reactions increases electrophilicity at the quinazolinone C3 position, improving coupling efficiency with thiadiazole amines. Solvent systems like DMF or THF enhance solubility of intermediates, while reflux temperatures (90–120°C) accelerate cyclization . Post-reaction purification via recrystallization (e.g., ethanol/water mixtures) removes unreacted starting materials .

Q. How can researchers resolve contradictions in reported antimicrobial data across quinazolinone derivatives?

Discrepancies in MIC values may arise from variations in bacterial strains, assay protocols, or substituent effects. Standardized testing (CLSI guidelines) and structure-activity relationship (SAR) studies are recommended. For instance, replacing the C7 chloro group with bulkier substituents (e.g., bromo) can alter lipophilicity and bioavailability, necessitating dose-response re-evaluation . Meta-analyses of published data using multivariate regression can identify confounding variables .

Q. What computational methods are suitable for predicting the binding affinity of this compound to bacterial targets?

Molecular docking (e.g., AutoDock Vina) against E. coli DNA gyrase or S. aureus topoisomerase IV identifies potential binding pockets. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize geometry and electrostatic potential maps, revealing nucleophilic/electrophilic sites. Pharmacophore modeling aligns thiadiazole and quinazolinone moieties with known inhibitors (e.g., ciprofloxacin) to rationalize activity .

Q. How do crystallographic studies inform the conformational stability of this compound?

Single-crystal X-ray diffraction reveals intramolecular hydrogen bonds (e.g., N–H⋯O) and π-π stacking between quinazolinone and thiadiazole rings. For example, dihedral angles between aromatic systems (e.g., 7.9° in fluoro-substituted analogs) influence planarity and intermolecular interactions. Non-classical C–H⋯N bonds further stabilize the crystal lattice, as observed in related quinazolinones .

Methodological Notes for Experimental Design

- Synthesis : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane).

- Characterization : Use deuterated DMSO for NMR to resolve exchangeable protons.

- Bioassays : Include negative (DMSO) and positive controls (e.g., ciprofloxacin) to validate results.

- Computational Modeling : Validate docking poses with molecular dynamics simulations (100 ns) to assess binding stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.